![molecular formula C13H23NO4 B2728878 3-Cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2353076-24-9](/img/structure/B2728878.png)
3-Cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cyclopropane Derivatives in Synthesis
Cyclopropane derivatives, such as 3-cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, have been extensively studied for their utility in organic synthesis. For instance, they are used in the synthesis of oxetanes and other cyclic compounds. The treatment of certain cyclopropyl derivatives with base in aqueous solutions leads to the formation of oxetanes, which are valuable intermediates in synthetic chemistry (Murai et al., 1977).
In Immunobiological Research
Derivatives of cyclopropane-containing compounds like the one have been synthesized and tested for their immunostimulatory and immunomodulatory potency. Some compounds in this category significantly enhance the secretion of chemokines and augment NO biosynthesis, indicating their potential in immunological research and therapeutic applications (P. Doláková et al., 2005).
In the Synthesis of Insecticidal Compounds
Cyclopropane derivatives are also used in the synthesis of insecticidal compounds. The synthesis process often involves the conversion of β-substituted-α-cyanoacrylates with other compounds to form precursors to cyclopropanecarboxylic acids, which are key components in many insecticides (J. H. Babler & K. Spina, 1985).
Role in Cycloalkylation Reactions
These compounds play a significant role in cycloalkylation reactions, which are crucial for the construction of various heterocyclic compounds. The reactions of cyclopropane derivatives with various aldehydes and other compounds lead to the formation of several heterocyclic structures, demonstrating their versatility in synthetic organic chemistry (N. Pokhodylo et al., 2010).
Use in Medicinal Chemistry
In medicinal chemistry, cyclopropane derivatives are used in the synthesis of various pharmaceutical compounds. For instance, they are involved in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors, showcasing their importance in the development of novel therapeutic agents (O. Lifchits & A. Charette, 2008).
Eigenschaften
IUPAC Name |
3-cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9(8-6-7-8)13(4,5)10(15)16/h8-9H,6-7H2,1-5H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADMRBDSKYSIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

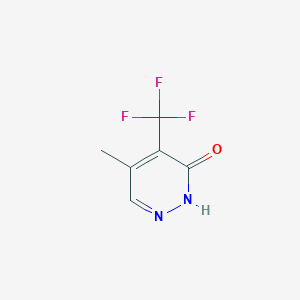

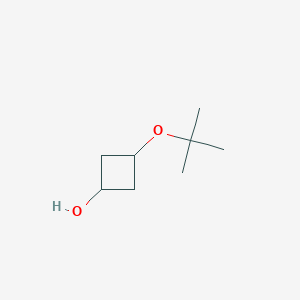
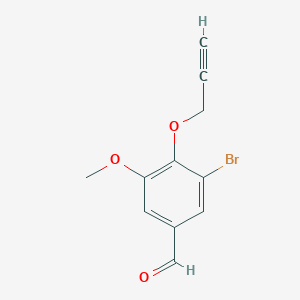
![N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2728805.png)
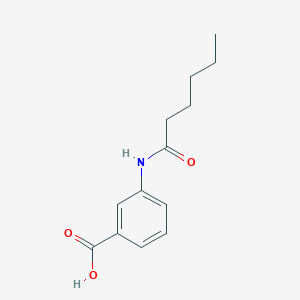
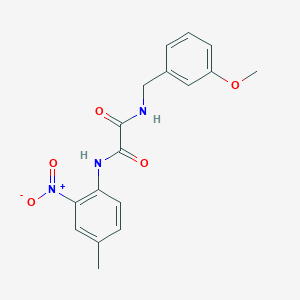
![2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B2728809.png)
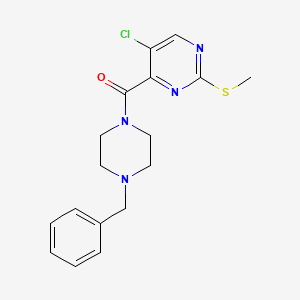
![[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B2728812.png)
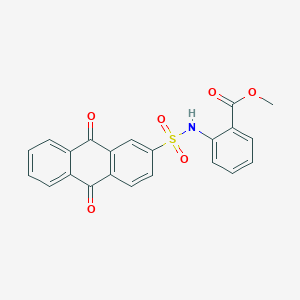
![methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/no-structure.png)
![Ethyl 4-{[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}piperazine-1-carboxylate](/img/structure/B2728816.png)
